molecular formula C5H11ClN4 B3107406 N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride CAS No. 1609407-89-7

N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Cat. No.: B3107406
CAS No.: 1609407-89-7
M. Wt: 162.62 g/mol
InChI Key: LQSYTZABRVMIOW-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole with formaldehyde and methylamine under acidic conditions to form the intermediate N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine N-oxide.

    Reduction: N-Methyl-1-(4-methyl-4H-1,2,4-dihydrotriazol-3-yl)methanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to the triazole ring’s known biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This binding can inhibit or activate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: Similar structure but with a propyl group instead of a methyl group.

    N-Methyl-1-(4-ethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: Similar structure but with an ethyl group instead of a methyl group.

    N-Methyl-1-(4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: Similar structure but with a phenyl group instead of a methyl group.

Uniqueness

N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the triazole ring can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1609407-89-7

Molecular Formula

C5H11ClN4

Molecular Weight

162.62 g/mol

IUPAC Name

N-methyl-1-(4-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H10N4.ClH/c1-6-3-5-8-7-4-9(5)2;/h4,6H,3H2,1-2H3;1H

InChI Key

LQSYTZABRVMIOW-UHFFFAOYSA-N

SMILES

CNCC1=NN=CN1C.Cl.Cl

Canonical SMILES

CNCC1=NN=CN1C.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Reactant of Route 6
N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

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